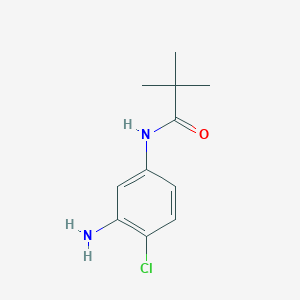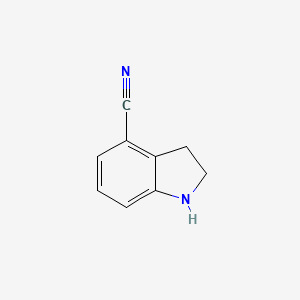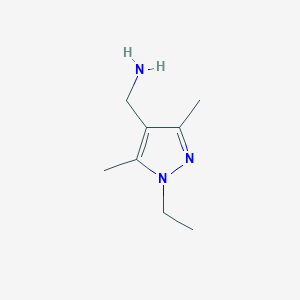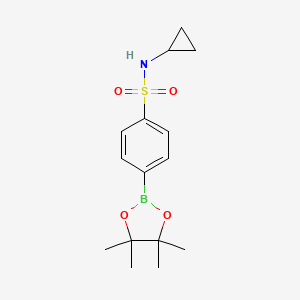
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide, also known as N-Chloroacetyl-2,2-dimethylpropanamide, is a synthetic organic compound that has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and other scientific research applications. It is a colorless, crystalline solid that is soluble in water, alcohols, and organic solvents. This compound has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.
Applications De Recherche Scientifique
Crystal Structure Analysis
- A study focused on the synthesis and crystal structure of a related compound, which was determined using X-ray single crystal diffraction. This research contributes to the understanding of the structural properties of similar chemical compounds (Huang Ming-zhi et al., 2005).
Cancer Research Applications
- In cancer research, derivatives of this compound have been synthesized and shown to selectively inhibit the proliferation of colon cancer cells, indicating potential therapeutic applications (S. E. Rayes et al., 2020).
- Another study synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, which were tested for anti-tumor activities and showed potential as CDK8 kinase inhibitors for colon cancer therapy (A. Aboelmagd et al., 2021).
Molecular Synthesis and Analysis
- The compound was used in a study for determining its concentration in aqueous solutions via spectrophotometry, demonstrating its analytical applications (L. Shu, 2011).
- Another research described synthetic pathways to N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, highlighting its use in preparing imidazole-amine ligands (Lionel Cheruzel et al., 2011).
Additional Research
- There have been studies on the synthesis of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, which showed activity in anticonvulsant tests, suggesting potential applications in epilepsy treatment (A. Idris et al., 2011).
Analyse Biochimique
Biochemical Properties
N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with the mitochondrial translocator protein 18 kDa (TSPO), which is involved in the regulation of mitochondrial function and cellular stress responses . The nature of these interactions includes binding to specific sites on the TSPO, which can influence mitochondrial activity and cellular metabolism.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of microglial cells, which are involved in the immune response in the central nervous system . This compound can also impact the expression of genes related to inflammation and oxidative stress, thereby affecting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the TSPO, leading to the modulation of mitochondrial function and cellular stress responses . Additionally, it can inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable in physiological conditions, but it can degrade under certain conditions, leading to changes in its efficacy and toxicity . Long-term exposure to this compound can result in alterations in cellular function, including changes in mitochondrial activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular metabolism and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress and mitochondrial dysfunction . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism and energy production . This compound can influence metabolic flux and metabolite levels, leading to changes in cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . It can be transported across cellular membranes and accumulate in specific tissues, such as the brain and liver. The localization and accumulation of this compound can affect its activity and function within the body.
Subcellular Localization
This compound is localized in specific subcellular compartments, including mitochondria and the endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of this compound can affect its activity and function, including its interactions with biomolecules and its role in cellular metabolism.
Propriétés
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQARRSANBOYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)






![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)
![1-[4-(Pyrrolidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1355758.png)


